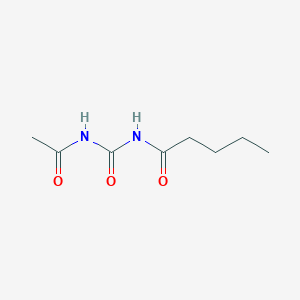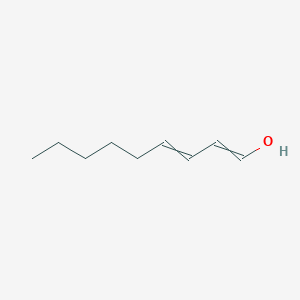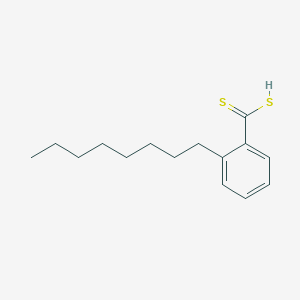
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetamidophenyl group and a methoxypropan-2-yl carbonate moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 1-methoxypropan-2-yl carbonate typically involves the reaction of 4-acetamidophenol with 1-methoxypropan-2-yl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and 1-methoxypropan-2-ol.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Oxidation: The methoxypropan-2-yl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-Acetamidophenol and 1-methoxypropan-2-ol.
Substitution: Nitrated or halogenated derivatives of this compound.
Oxidation: Carbonyl derivatives of the methoxypropan-2-yl group.
Aplicaciones Científicas De Investigación
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-acetamidophenyl 1-methoxypropan-2-yl carbonate involves its interaction with specific molecular targets. The acetamidophenyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The carbonate group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenol:
1-Methoxypropan-2-yl acetate: Similar in structure but contains an acetate group instead of the carbonate group.
Uniqueness
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate is unique due to the presence of both the acetamidophenyl and methoxypropan-2-yl carbonate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
836597-43-4 |
|---|---|
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) 1-methoxypropan-2-yl carbonate |
InChI |
InChI=1S/C13H17NO5/c1-9(8-17-3)18-13(16)19-12-6-4-11(5-7-12)14-10(2)15/h4-7,9H,8H2,1-3H3,(H,14,15) |
Clave InChI |
DRVLSPUGFXRFLW-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OC(=O)OC1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)


![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)


![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)

